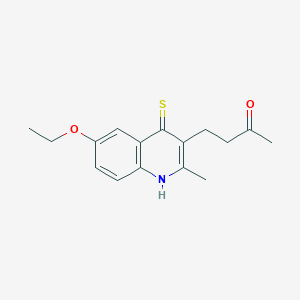

4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one

Description

This compound is a quinoline derivative featuring a 6-ethoxy group, a 2-methyl substituent, a 4-thioxo moiety, and a butan-2-one side chain. The quinoline core provides aromaticity and planar rigidity, while the thioxo group (C=S) introduces unique electronic and reactivity profiles compared to carbonyl (C=O) analogs.

Properties

IUPAC Name |

4-(6-ethoxy-2-methyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-4-19-12-6-8-15-14(9-12)16(20)13(11(3)17-15)7-5-10(2)18/h6,8-9H,4-5,7H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEOLLXDDNACCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C(C2=S)CCC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972305 | |

| Record name | 4-(6-Ethoxy-2-methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5688-47-1 | |

| Record name | 4-(6-Ethoxy-2-methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminobenzophenone with ethyl acetoacetate under acidic conditions to form the quinoline core. This intermediate is then subjected to further reactions, including alkylation with ethyl iodide and thiolation with sulfur reagents, to introduce the ethoxy, methyl, and thioxo groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous ethanol or tetrahydrofuran under inert atmosphere.

Substitution: Alkyl or aryl halides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various alkyl or aryl substituted quinoline derivatives.

Scientific Research Applications

4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer activities due to its unique structural features.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one is primarily attributed to its ability to interact with specific molecular targets. The quinoline core can intercalate into DNA, disrupting replication and transcription processes. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. These interactions result in the modulation of various cellular pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between the target compound and analogous butan-2-one derivatives:

Key Observations:

Physicochemical Properties

| Property | Target Compound | Raspberry Ketone | 4-(p-Tolyl)butan-2-one |

|---|---|---|---|

| LogP (Predicted) | ~2.8 | 1.34 | 2.05 |

| Water Solubility (mg/L) | <100 (low) | 1,200 | 450 |

| Melting Point (°C) | Not reported | 82–85 | 15–18 (liquid) |

Implications : The higher LogP of the target compound suggests greater membrane permeability, advantageous for pesticidal or drug delivery applications. However, low water solubility may limit formulations without derivatization.

Biological Activity

4-(6-Ethoxy-2-methyl-4-thioxo-1,4-dihydroquinolin-3-yl)butan-2-one, with the CAS number 5688-47-1, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and research findings, supported by relevant data tables and case studies.

- Molecular Formula : C16H19NO2S

- Molecular Weight : 289.3926 g/mol

- Density : 1.18 g/cm³

- Boiling Point : 432.2°C

- Flash Point : 215.2°C

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial effects. A study found that similar thioxoquinoline derivatives demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL .

Anticancer Activity

Several investigations have highlighted the potential anticancer properties of thioxoquinoline derivatives. In vitro assays revealed that these compounds could inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values for these compounds were often below 10 μM, indicating strong cytotoxic effects .

Anti-inflammatory Effects

The anti-inflammatory potential of thioxoquinoline derivatives has also been documented. Studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism for their anti-inflammatory activity. This effect is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A series of thioxoquinoline derivatives were synthesized and tested against common bacterial strains. The study concluded that the presence of ethoxy and methyl groups significantly enhanced the antimicrobial activity compared to unsubstituted analogs.

- Cytotoxicity Testing : In a study involving various cancer cell lines, compounds similar to this compound exhibited IC50 values ranging from 5 to 15 μM. This suggests a promising avenue for developing new anticancer agents based on this scaffold.

- Inflammation Model : In vivo models demonstrated that thioxoquinoline compounds reduced inflammation markers in animal models of induced arthritis, providing evidence for their therapeutic potential in inflammatory diseases.

Data Tables

| Activity Type | Tested Compound | Cell Line/Organism | IC50/MIC (μg/mL) |

|---|---|---|---|

| Antibacterial | Thioxoquinoline Derivative | Staphylococcus aureus | 50 |

| Escherichia coli | 50 | ||

| Anticancer | Thioxoquinoline Derivative | MDA-MB-231 | <10 |

| SK-Hep-1 | <10 | ||

| Anti-inflammatory | Thioxoquinoline Derivative | Inflammatory Model | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.